molecular formula C10H16ClF2N3O B12229037 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B12229037
M. Wt: 267.70 g/mol
InChI Key: HSYMMNPXOOPDOT-UHFFFAOYSA-N
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Description

1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is a heterocyclic amine featuring a difluoromethyl-substituted pyrazole core linked via a methanamine bridge to a tetrahydrofuran-2-ylmethyl group. The difluoromethyl group enhances metabolic stability and lipophilicity, while the tetrahydrofuran moiety may improve solubility compared to purely aromatic analogs .

Properties

Molecular Formula

C10H16ClF2N3O

Molecular Weight

267.70 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H15F2N3O.ClH/c11-10(12)15-8(3-4-14-15)6-13-7-9-2-1-5-16-9;/h3-4,9-10,13H,1-2,5-7H2;1H

InChI Key

HSYMMNPXOOPDOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Synthesis via Cyclocondensation

The pyrazole core is synthesized through cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, 3-(difluoromethyl)-1H-pyrazole intermediates are generated by reacting hydrazine hydrate with α-difluoroacetyl acrylates under acidic conditions. A representative reaction involves:
$$
\text{CF}2\text{HCOCl} + \text{CH}2=\text{C(COOR)}-\text{NR}2 \xrightarrow{\text{base}} \text{CF}2\text{H-pyrazole}
$$
Key conditions include using sodium iodide or potassium iodide as catalysts and maintaining temperatures between −30°C and 80°C. Yields for this step range from 75–85% after recrystallization.

Introduction of the Methanamine Group

The methanamine side chain is introduced via nucleophilic substitution or reductive amination. In one protocol, 1-(difluoromethyl)-1H-pyrazol-5-yl)methanol is converted to the corresponding chloride using thionyl chloride, followed by reaction with ammonia or primary amines. Alternatively, reductive amination of pyrazole aldehydes with ammonium acetate and sodium cyanoborohydride achieves the transformation in 65–72% yield.

Coupling with Tetrahydrofuran-2-ylmethyl Derivatives

Alkylation of Primary Amines

The THF moiety is incorporated through alkylation of the primary amine intermediate. For instance, 1-(difluoromethyl)-1H-pyrazol-5-yl)methanamine reacts with 2-(bromomethyl)tetrahydrofuran in the presence of potassium carbonate, yielding the target compound in 60–68% efficiency. Solvents such as dimethylformamide (DMF) or acetonitrile are employed at 60–80°C for 12–24 hours.

Mitsunobu Reaction for Ether Formation

An alternative route uses the Mitsunobu reaction to couple 1-(difluoromethyl)-1H-pyrazol-5-yl)methanol with tetrahydrofuran-2-ylmethanol . Employing triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran, this method achieves 55–62% yield but requires rigorous purification via column chromatography.

Optimization and Catalytic Systems

Catalytic Enhancements

Recent advances utilize palladium-catalyzed cross-coupling to streamline the synthesis. For example, Suzuki-Miyaura coupling of boronic ester-functionalized pyrazoles with THF-derived halides improves regioselectivity and reduces side products. This method achieves yields up to 78% with Pd(PPh₃)₄ as the catalyst.

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may necessitate higher purification efforts.
  • Low-temperature conditions (−30°C to 0°C) minimize decomposition of difluoromethyl intermediates.

Purification and Characterization

Chromatographic Techniques

Final products are purified using silica gel chromatography with ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) gradients. High-performance liquid chromatography (HPLC) confirms purity >98% for biological applications.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 4.20–4.05 (m, 2H, THF-OCH₂), 3.85–3.70 (m, 1H, THF-CH), 3.10 (s, 2H, NHCH₂).
  • ¹⁹F NMR : δ −110.2 (d, J = 54 Hz, CF₂H).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Alkylation 60–68 95–98 Scalable, minimal side products Requires toxic alkylating agents
Mitsunobu Reaction 55–62 90–95 Avoids harsh conditions High cost of reagents
Reductive Amination 65–72 97–99 Single-step coupling Sensitive to moisture
Suzuki Coupling 70–78 98–99 Excellent regioselectivity Requires palladium catalysts

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. A patented process reports a 2,000-liter batch synthesis with 82% yield using automated pH control and in-line HPLC monitoring.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanamine group (-NH-CH2-tetrahydrofuran) participates in nucleophilic substitutions. For example:

  • Alkylation/Acylation : Reacts with acyl chlorides or alkyl halides to form secondary amines or amides.

  • Cross-Coupling : Catalytic methods (e.g., Buchwald-Hartwig) enable aryl/heteroaryl group introduction at the amine site.

Reaction Type Reagents/Conditions Product Yield
AcylationAcetyl chloride, NEt₃, THF, 0°C→RTN-Acetyl derivative78%
Suzuki CouplingPd(OAc)₂, XPhos, K₃PO₄, DMF, 80°CBiaryl-substituted methanamine65%

Pyrazole Ring Functionalization

The electron-deficient pyrazole ring undergoes electrophilic substitution, primarily at the 3-position:

  • Halogenation : Bromine or NBS in DMF introduces bromine atoms.

  • Nitration : HNO₃/H₂SO₄ yields nitro derivatives.

Key Mechanistic Insight :
The difluoromethyl group (-CF₂H) acts as an electron-withdrawing group, directing electrophiles to the 3-position.

Oxidation:

  • Pyrazole Ring : KMnO₄/H₂O oxidizes the pyrazole to pyrazolone derivatives.

  • Amine Group : H₂O₂/Fe²⁺ oxidizes the methanamine to a nitro group.

Reduction:

  • LiAlH₄ reduces amide derivatives (e.g., from acylation) to secondary amines.

Reaction Oxidizing/Reducing Agent Product
Pyrazole OxidationKMnO₄ (aq), 70°C, 6h1-(Difluoromethyl)pyrazol-3-one
Amine OxidationH₂O₂, FeSO₄, AcOH, RTNitro derivative

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused heterocycles . For example:

Example Reaction :
1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine +
Diazomethane → Pyrazolo[1,5-a]pyrimidine derivative .

Conditions :

  • Solvent: Toluene

  • Catalyst: Cu(OTf)₂

  • Temperature: 110°C

Difluoromethyl Group Reactivity:

  • Hydrolysis : NaOH/H₂O converts -CF₂H to -COOH.

  • Nucleophilic Displacement : KCN replaces -CF₂H with -CN.

Tetrahydrofuran Ring Opening:

  • HBr/AcOH cleaves the tetrahydrofuran ring to form diol intermediates.

Biological Activity Modulation Through Derivatization

Structural modifications correlate with enhanced pharmacological properties:

Derivative Biological Activity Source
N-Acetylated variantImproved CNS penetration
Brominated pyrazole analogAnticancer (IC₅₀ = 1.2 μM vs HeLa)

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing HF.

  • Photodegradation : UV light (254 nm) induces ring-opening of the tetrahydrofuran moiety.

Industrial-Scale Reaction Optimization

Continuous flow reactors improve yield and safety for large-scale amidation and halogenation:

Parameter Batch Reactor Flow Reactor
Reaction Time12h2h
Yield65%89%
Byproduct Formation15%3%

Scientific Research Applications

This compound has shown promise as a LIM kinase inhibitor , which plays a crucial role in various cellular processes, including cell migration and proliferation. Inhibition of LIM kinases has been explored as a therapeutic strategy in cancer treatment due to their involvement in tumor progression and metastasis .

Cancer Research

Numerous studies have investigated the use of this compound in cancer therapy. It has been noted for its ability to inhibit cancer cell lines, demonstrating effectiveness against various types of tumors. For instance, research indicated that compounds with similar structures exhibit cytotoxic effects on breast and lung cancer cells.

Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial properties, showing potential against bacterial strains. The incorporation of difluoromethyl groups is believed to enhance the lipophilicity and membrane permeability of the molecules, making them effective against resistant strains .

Neurological Studies

Emerging research suggests that pyrazole derivatives may also play a role in neurological disorders. The modulation of specific pathways involved in neuroinflammation could provide therapeutic avenues for conditions such as Alzheimer’s disease .

Case Studies

StudyApplicationFindings
Cancer Cell InhibitionDemonstrated significant reduction in cell viability in breast cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial EvaluationShowed effective inhibition against Staphylococcus aureus with minimal inhibitory concentration (MIC) values comparable to standard antibiotics.
Neuroprotective EffectsIndicated potential protective effects against oxidative stress-induced neuronal death in vitro.

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with pyrazole cores and methanamine linkers but differing substituents. Key distinctions include fluorine substitution patterns, aromatic vs. alcyclic groups, and molecular weight variations. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Synthetic Route Highlights
Target: 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine C₁₁H₁₆F₂N₄O* ~278.27* - Difluoromethyl pyrazole
- Tetrahydrofuran-2-ylmethyl
Likely involves Ullmann coupling or amination
1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine C₁₁H₁₆ClF₂N₅ 291.73 - Difluoromethyl pyrazole
- 1,5-Dimethylpyrazole
Multi-step amination and alkylation
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine C₁₂H₁₈ClF₂N₅ 305.76 - Difluoroethyl pyrazole
- 1,5-Dimethylpyrazole
Nucleophilic substitution
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine C₆H₈F₃N₃ 179.14 - Trifluoromethyl pyrazole
- Methylamine
Direct amination of pyrazole precursors
N-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine C₁₁H₁₆ClF₂N₅ 291.73 - Difluoromethyl pyrazole
- Isopropylpyrazole
Cross-coupling with Cu catalysts

Key Findings:

Trifluoromethyl-substituted pyrazoles (e.g., ) exhibit higher lipophilicity but may suffer from reduced solubility, limiting bioavailability.

Linker and Substituent Effects :

  • The tetrahydrofuran-2-ylmethyl group in the target compound introduces a polar, oxygen-containing heterocycle, likely enhancing aqueous solubility compared to analogs with aromatic or alkyl substituents (e.g., dimethylpyrazole in ) .
  • Compounds with bulky substituents (e.g., isopropyl in ) show increased molecular weight and steric hindrance, which may reduce binding affinity to target proteins.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for similar amines, such as Ullmann-type coupling (evidenced in pyrazole-amine syntheses ) or reductive amination .
  • Chlorosulfonation and Fe/HCl reduction steps (as in ) are less relevant here due to the absence of sulfonyl or nitro groups.

Research Implications and Limitations

  • Data Gaps : Physical properties (e.g., melting point, solubility) and quantitative biological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence, limiting direct efficacy comparisons.
  • Structural Optimization : The tetrahydrofuran group in the target compound represents a strategic modification over purely aromatic systems, aligning with trends in drug design to improve pharmacokinetics .

Biological Activity

1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine (CAS No. 1345510-59-9) is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C6H9F2N3C_6H_9F_2N_3, with a molecular weight of 161.15 g/mol. The structure features a pyrazole ring substituted with a difluoromethyl group and a methanamine moiety linked to a tetrahydrofuran ring. The unique structural components are believed to contribute to its biological activities.

The biological activity of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes, such as GABA aminotransferase, which may enhance neurotransmitter levels in the brain, suggesting potential applications in treating neurological disorders .
  • Antimicrobial Properties : Pyrazole derivatives have demonstrated antimicrobial activity against various pathogens. The compound's structural features may enhance its interaction with microbial cell membranes or specific metabolic pathways .

Efficacy in Biological Assays

The compound has been evaluated for its biological activity through various assays, including:

Assay Type Description Results
Antimicrobial ActivityTested against Gram-positive and Gram-negative bacteriaSignificant inhibition observed at low concentrations
Enzyme InhibitionGABA aminotransferase inhibition assaysIC50 values indicating high potency
Antioxidant ActivityDPPH radical scavenging assayEffective scavenging activity demonstrated

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds structurally related to 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine:

  • Neurological Disorders : Research indicates that similar pyrazole derivatives can modulate neurotransmitter systems, offering potential benefits for conditions such as epilepsy and anxiety disorders .
  • Cancer Treatment : Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anticancer properties, showing promise in inhibiting tumor growth through various pathways .
  • Antimicrobial Applications : A study demonstrated that compounds with difluoromethyl substitutions exhibited enhanced antimicrobial efficacy, suggesting that 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine may also possess similar properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a base-mediated alkylation using K₂CO₃ in DMF at room temperature with a pyrazole-thiol intermediate and an appropriate alkyl chloride (e.g., tetrahydrofuran-2-ylmethyl chloride) is effective . Solvent selection (e.g., DMF, THF) and stoichiometric ratios (1:1.1 molar ratio of substrate to alkylating agent) are critical for yield optimization. Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity, focusing on pyrazole C-H (δ 6.5–7.5 ppm) and tetrahydrofuran methylene protons (δ 3.5–4.0 ppm) .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity. Reference standards (e.g., EP impurity profiles) ensure accurate quantification of byproducts .
  • X-ray Crystallography : For solid-state structure validation, as demonstrated in analogous pyrazole derivatives .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Although specific toxicity data for this compound is limited, structurally similar amines (e.g., 1-(pyridin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine) require handling in fume hoods with nitrile gloves and lab coats. Emergency procedures include immediate eye irrigation (15 mins) and medical consultation if inhaled or ingested. Stability tests under ambient conditions (25°C, 60% humidity) are advised to assess decomposition risks .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for key synthetic steps?

  • Methodological Answer : Mechanistic studies should combine isotopic labeling (e.g., D₂O exchange for H-bonding analysis) and computational modeling (DFT calculations for transition-state energies). For example, the nucleophilic attack of the pyrazole-thiol intermediate on alkyl halides can be simulated using Gaussian09 with B3LYP/6-31G(d) basis sets. Experimental validation via kinetic studies (variable-temperature NMR) helps identify rate-determining steps .

Q. What strategies are effective for impurity profiling and quantification?

  • Methodological Answer :

  • Chromatographic Separation : Use EP-certified reference standards (e.g., MM1106.07, MM3251.02) to calibrate HPLC systems for detecting chlorinated or fluorinated impurities .
  • Mass Spectrometry : High-resolution LC-QTOF-MS to differentiate isobaric impurities (e.g., regioisomers from alkylation side reactions).
  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to simulate stress-induced impurities .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Design accelerated stability studies per ICH Q1A guidelines:

  • Temperature/Humidity : Test at 40°C/75% RH for 6 months, with sampling intervals (0, 1, 3, 6 months).
  • Light Exposure : Use a photostability chamber (ICH Q1B) to assess UV-induced degradation.
  • Data Analysis : Fit degradation kinetics to zero/first-order models using software like KinTek Explorer .

Q. What computational approaches predict the compound’s interactions in biological systems?

  • Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450 enzymes) using PyMOL for visualization. Solubility and logP values can be estimated via COSMO-RS simulations. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. How should researchers resolve contradictions in reported synthetic yields?

  • Methodological Answer : Discrepancies often arise from solvent purity (e.g., anhydrous DMF vs. technical grade) or base selection (K₂CO₃ vs. NaH). Systematic DOE (Design of Experiments) with variables like temperature (20–60°C), solvent (DMF vs. NMP), and reaction time (2–24 hrs) can identify critical factors. Cross-validate results with independent replicates and statistical tools (ANOVA, p < 0.05) .

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